molecular formula C15H22N2O2 B1425653 N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide CAS No. 1182835-67-1

N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide

Cat. No. B1425653
M. Wt: 262.35 g/mol
InChI Key: FMEOGYJRGHGQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide” is a chemical compound with the CAS Number: 1182835-67-1 . It has a molecular weight of 262.35 and its IUPAC name is N-ethyl-3-methyl-4-(tetrahydro-2H-pyran-4-ylamino)benzamide . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like “N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for “N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide” is 1S/C15H22N2O2/c1-3-16-15(18)12-4-5-14(11(2)10-12)17-13-6-8-19-9-7-13/h4-5,10,13,17H,3,6-9H2,1-2H3,(H,16,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide” is a powder at room temperature . Its molecular formula is C15H22N2O2 . The exact physical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Chemistry and Pharmacology of Non-fentanil Synthetic Opioids

This study provides a detailed review of the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides. It discusses their development, impact on drug markets, and the significance of compounds like U-47700. The review emphasizes the importance of international early warning systems in tracking emerging psychoactive substances (Sharma et al., 2018).

Dopamine D2-Like Receptor Antagonist Research

Eticlopride, a substituted benzamide analog, is explored for its high affinity and selectivity for dopamine D2-like receptors. This review highlights the compound's use in understanding central dopamine receptor function and its application in various behavioral models. Though not used clinically, eticlopride serves as a vital research tool (Martelle & Nader, 2008).

Pharmacological Properties and Clinical Use of Metoclopramide

This review examines metoclopramide, another benzamide derivative, focusing on its pharmacological properties and clinical applications, particularly in gastro-intestinal diagnostics and treatments. It outlines the compound's effects on gastro-intestinal motility and its anti-emetic properties, demonstrating the broad applicability of benzamide derivatives in medicine (Pinder et al., 2012).

Advanced Oxidation Processes for Acetaminophen Degradation

This work reviews advanced oxidation processes (AOPs) used for degrading acetaminophen, a common pharmaceutical, in aquatic environments. It highlights various degradation pathways, by-products, and the biotoxicity of these by-products, showcasing the environmental impact and management of pharmaceutical compounds (Qutob et al., 2022).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-ethyl-3-methyl-4-(oxan-4-ylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-16-15(18)12-4-5-14(11(2)10-12)17-13-6-8-19-9-7-13/h4-5,10,13,17H,3,6-9H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEOGYJRGHGQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)NC2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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